molecular formula C20H20FN3OS B6476190 1-(4-fluorophenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclopropane-1-carboxamide CAS No. 2640976-43-6

1-(4-fluorophenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}cyclopropane-1-carboxamide

Cat. No. B6476190
CAS RN: 2640976-43-6
M. Wt: 369.5 g/mol
InChI Key: OQJGIFWKUFGJLI-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a fluorophenyl group, a pyrazole ring, a thiophene ring, and a cyclopropane carboxamide group. These groups are common in many pharmaceutical compounds due to their diverse chemical properties .


Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, similar compounds are often synthesized via multi-step reactions involving the formation of the pyrazole ring and subsequent functionalization . The synthesis of pyrazole derivatives often involves the reaction of α, β-unsaturated ketones with hydrazine derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. Techniques such as FT-IR, HR-MS, 1D and 2D NMR analysis are typically used to confirm the structure of synthesized compounds .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some pyrazole derivatives exhibit anti-cancer activity against certain cell lines .

Future Directions

Future research could explore the potential uses of this compound in pharmaceutical applications, given the biological activity exhibited by similar compounds . Further studies could also investigate the compound’s synthesis and optimize it for potential industrial production.

properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-24-13-14(12-23-24)18-7-6-17(26-18)8-11-22-19(25)20(9-10-20)15-2-4-16(21)5-3-15/h2-7,12-13H,8-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJGIFWKUFGJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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